2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide is a synthetic organic compound that features a pyrazole ring, a butanamide backbone, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the Butanamide Backbone: The pyrazole ring is then reacted with a suitable butanamide precursor, often through a nucleophilic substitution reaction.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyrazoles.
Scientific Research Applications
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the methylamino group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(methylamino)-4-(1h-imidazol-1-yl)butanamide
- 2-Methyl-2-(methylamino)-4-(1h-triazol-1-yl)butanamide
- 2-Methyl-2-(methylamino)-4-(1h-tetrazol-1-yl)butanamide
Uniqueness
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic properties compared to imidazole, triazole, and tetrazole analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C9H16N4O/c1-9(11-2,8(10)14)4-7-13-6-3-5-12-13/h3,5-6,11H,4,7H2,1-2H3,(H2,10,14) |
InChI Key |
IXLRULOIACDRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)N)NC |
Origin of Product |
United States |
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